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molecular formula C6H3BrN2O4 B1289171 6-Bromo-4-nitropicolinic acid CAS No. 231287-89-1

6-Bromo-4-nitropicolinic acid

Cat. No. B1289171
M. Wt: 247 g/mol
InChI Key: YQBRMUXRAFVSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951875B2

Procedure details

A solution of 6-bromo-4-nitro-pyridine-2-carboxylic acid (6.60 g, 29.1 mmol) in THF (150 ml) was treated with borane/THF (87 ml of a 1M solution). The mixture was refluxed for 6 hr, then powdered iron (16.3 g, 291 mmol) was added, followed by acetic acid ( 150 ml). Reflux was maintained for 6 hr, the mixture was filtered, evaporated and partitioned (AcOEt/aqueous NaHCO3-solution). The organic phase was dried (Na2SO4), concentrated and chromatographed (SiO2 with CH2Cl/MeOH=93/7) to provide 2.0 g (34%) of the title compound as a white solid material. Mp. 144-145° C. (AcOEt), MS: m/e=202 (M+).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
16.3 g
Type
catalyst
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([C:8](O)=[O:9])[CH:5]=[C:4]([N+:11]([O-])=O)[CH:3]=1.B.C1COCC1.C(O)(=O)C>C1COCC1.[Fe]>[NH2:11][C:4]1[CH:3]=[C:2]([Br:1])[N:7]=[C:6]([CH2:8][OH:9])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
BrC1=CC(=CC(=N1)C(=O)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
16.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 6 hr
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
partitioned (AcOEt/aqueous NaHCO3-solution)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (SiO2 with CH2Cl/MeOH=93/7)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(=C1)Br)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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